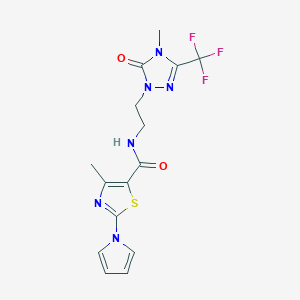
Diethyl 2-acetamido-2-(4-(1,3-dioxoisoindolin-2-yl)-3-hydroxybutyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-acetamido-2-(4-(1,3-dioxoisoindolin-2-yl)-3-hydroxybutyl)malonate is a complex organic compound with a molecular formula of C20H22N2O8 This compound is notable for its intricate structure, which includes an acetamido group, a dioxoisoindolinyl moiety, and a hydroxybutyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-acetamido-2-(4-(1,3-dioxoisoindolin-2-yl)-3-hydroxybutyl)malonate typically involves multiple steps One common method starts with the preparation of the dioxoisoindolinyl intermediate, which is then reacted with a hydroxybutyl derivativeThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-acetamido-2-(4-(1,3-dioxoisoindolin-2-yl)-3-hydroxybutyl)malonate can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dioxoisoindolinyl moiety can be reduced under specific conditions to yield different derivatives.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl group can yield butanone derivatives, while reduction of the dioxoisoindolinyl moiety can produce hydroxyisoindoline derivatives .
Aplicaciones Científicas De Investigación
Diethyl 2-acetamido-2-(4-(1,3-dioxoisoindolin-2-yl)-3-hydroxybutyl)malonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific chemical properties
Mecanismo De Acción
The mechanism by which diethyl 2-acetamido-2-(4-(1,3-dioxoisoindolin-2-yl)-3-hydroxybutyl)malonate exerts its effects involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, while the dioxoisoindolinyl moiety can interact with enzyme active sites. These interactions can inhibit enzyme activity or alter protein function, making the compound useful in studying biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 2-acetamido-2-(5-(1,3-dioxoisoindolin-2-yl)pentyl)malonate
- Diethyl 2-acetamido-2-(3-(1,3-dioxoisoindolin-2-yl)-2-oxopropyl)malonate
Uniqueness
Diethyl 2-acetamido-2-(4-(1,3-dioxoisoindolin-2-yl)-3-hydroxybutyl)malonate is unique due to its specific hydroxybutyl chain, which provides distinct chemical properties compared to similar compounds.
Propiedades
IUPAC Name |
diethyl 2-acetamido-2-[4-(1,3-dioxoisoindol-2-yl)-3-hydroxybutyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O8/c1-4-30-19(28)21(22-13(3)24,20(29)31-5-2)11-10-14(25)12-23-17(26)15-8-6-7-9-16(15)18(23)27/h6-9,14,25H,4-5,10-12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENMYGQAOXAGCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(CN1C(=O)C2=CC=CC=C2C1=O)O)(C(=O)OCC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2498253.png)

![2-[(2-ethylquinazolin-4-yl)oxy]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2498255.png)
![N-(2H-1,3-benzodioxol-5-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2498258.png)

![N-(4-ethylphenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2498260.png)



